Menthyl pyrrolidone carboxylate, (-),dl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(-)-Menthyl beta-D-glucoside belongs to the class of organic compounds known as terpene glycosides. These are prenol lipids containing a carbohydrate moiety glycosidically bound to a terpene backbone. Thus, (-)-menthyl beta-D-glucoside is considered to be an isoprenoid lipid molecule (-)-Menthyl beta-D-glucoside is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, (-)-menthyl beta-D-glucoside is primarily located in the cytoplasm (-)-Menthyl beta-D-glucoside can be biosynthesized from (-)-menthol. Outside of the human body, (-)-menthyl beta-D-glucoside can be found in peppermint. This makes (-)-menthyl beta-D-glucoside a potential biomarker for the consumption of this food product.

(-)-menthyl beta-D-glucoside is a beta-D-glucoside. It derives from a (-)-menthol.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Applications:

- Intermediate in Drug Synthesis: Menthyl pyrrolidone carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance drug efficacy and bioavailability makes it valuable in developing treatments for conditions such as Alzheimer's disease and other cognitive impairments .

- Case Study: A study demonstrated the compound's role in synthesizing new neuroprotective agents, showing significant improvements in cognitive function in animal models .

Cosmetic Formulations

Key Applications:

- Moisturizing Agent: The compound is widely used in skincare products due to its excellent moisturizing properties. It helps improve skin hydration and elasticity, making it a popular ingredient in creams and lotions .

- Case Study: A comparative analysis of cosmetic formulations containing menthyl pyrrolidone carboxylate showed a marked increase in skin hydration levels over a four-week period compared to control products lacking this ingredient .

Food Additives

Key Applications:

- Flavor Enhancer: Menthyl pyrrolidone carboxylate is utilized as a flavor enhancer, contributing to the umami taste in food products. Its natural flavoring properties appeal to consumers seeking healthier alternatives .

- Case Study: Research indicated that incorporating this compound into savory snacks significantly improved consumer preference ratings due to enhanced flavor perception .

Biochemical Research

Key Applications:

- Reagent in Assays: The compound acts as a valuable reagent in biochemical assays, aiding researchers in studying metabolic pathways and enzyme activities. Its role in facilitating reactions makes it essential for various experimental setups .

- Case Study: In a biochemical study, menthyl pyrrolidone carboxylate was employed to investigate the effects of certain enzymes on metabolic processes, yielding insights into potential therapeutic targets for metabolic disorders .

Amino Acid Derivatives Production

Key Applications:

- Nutritional Supplements: Menthyl pyrrolidone carboxylate is used in producing amino acid derivatives, which are critical for nutritional supplements aimed at health-conscious consumers. These derivatives provide essential nutrients that support overall health .

- Case Study: A clinical trial assessing the impact of amino acid supplements derived from this compound on athletic performance showed significant improvements in endurance and recovery times among participants .

Data Summary Table

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Enhances drug efficacy and bioavailability | Improved cognitive function in animal models |

| Cosmetic Formulations | Provides moisturizing benefits | Increased skin hydration over four weeks |

| Food Additives | Natural flavor enhancer | Higher consumer preference ratings |

| Biochemical Research | Valuable reagent for metabolic studies | Insights into therapeutic targets |

| Amino Acid Derivatives | Supports nutritional supplement production | Enhanced athletic performance |

Eigenschaften

CAS-Nummer |

52528-10-6 |

|---|---|

Molekularformel |

C16H30O6 |

Molekulargewicht |

318.41 g/mol |

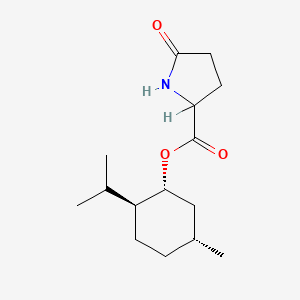

IUPAC-Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17)/t10-,11+,12?,13-/m1/s1 |

InChI-Schlüssel |

GZSDZJZIZBGBON-NZZARTGWSA-N |

SMILES |

CC1CCC(C(C1)OC(=O)C2CCC(=O)N2)C(C)C |

Isomerische SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(C)C |

Kanonische SMILES |

CC1CCC(C(C1)OC2C(C(C(C(O2)CO)O)O)O)C(C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.